molecular formula C10H9FO3 B6357667 3-(2-Fluorophenyl)oxetane-3-carboxylic acid CAS No. 1486834-14-3

3-(2-Fluorophenyl)oxetane-3-carboxylic acid

Cat. No.: B6357667
CAS No.: 1486834-14-3
M. Wt: 196.17 g/mol
InChI Key: LEBDOMNYDAWBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid are currently unknown. This compound is a heterocyclic carboxylic acid derivative, and it’s mainly used in laboratory organic synthesis as a pharmaceutical research intermediate

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored sealed in dry conditions at 2-8°C . Other factors like pH and the presence of other compounds could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted epoxides under acidic or basic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Properties

IUPAC Name

3-(2-fluorophenyl)oxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBDOMNYDAWBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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